
3-Hydroxy Fenretinide-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Hydroxy Fenretinide-d4 is a deuterium-labeled analogue of 4’-Hydroxy Fenretinide. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs. The incorporation of deuterium, a stable isotope of hydrogen, can significantly affect the pharmacokinetic and metabolic properties of the parent compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxy Fenretinide-d4 involves the deuteration of 4’-Hydroxy FenretinideThe specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents under controlled conditions .
Industrial Production Methods: Industrial production of 4’-Hydroxy Fenretinide-d4 is carried out in specialized facilities equipped to handle isotope-labeled compounds. The production process includes stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in batches, with flexible batch sizes to meet the varying needs of researchers .
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Hydroxy Fenretinide-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions can vary widely, but typically involve the use of nucleophiles or electrophiles under controlled temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
4’-Hydroxy Fenretinide-d4 is widely used in scientific research, particularly in the fields of:
Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: Employed in metabolic studies to trace the pathways and interactions of the parent compound.
Medicine: Investigated for its potential therapeutic effects and as a tool to study drug metabolism and pharmacokinetics.
Industry: Utilized in the development of new drug formulations and delivery systems.
Mécanisme D'action
The mechanism of action of 4’-Hydroxy Fenretinide-d4 is similar to that of its parent compound, 4’-Hydroxy Fenretinide. It inhibits the growth of cancer cells through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms. The compound induces apoptosis (programmed cell death) in cancer cells, which is a key feature distinguishing it from other retinoids that primarily induce differentiation .
Comparaison Avec Des Composés Similaires
4’-Hydroxy Fenretinide: The parent compound, known for its anticancer properties.
Fenretinide: Another retinoid derivative with similar therapeutic applications.
N-(4-Hydroxyphenyl)retinamide: A closely related compound with similar chemical structure and biological activity.
Uniqueness: 4’-Hydroxy Fenretinide-d4 is unique due to the incorporation of deuterium atoms, which enhances its stability and alters its pharmacokinetic profile. This makes it particularly valuable in research settings where precise quantitation and tracing of metabolic pathways are required .
Propriétés
Formule moléculaire |
C26H33NO3 |
|---|---|
Poids moléculaire |
411.6 g/mol |
Nom IUPAC |
(2E,4E,6E,8E)-9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethyl-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)nona-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C26H33NO3/c1-18(9-14-23-20(3)24(29)15-16-26(23,4)5)7-6-8-19(2)17-25(30)27-21-10-12-22(28)13-11-21/h6-14,17,24,28-29H,15-16H2,1-5H3,(H,27,30)/b8-6+,14-9+,18-7+,19-17+/i10D,11D,12D,13D |
Clé InChI |
UMTKXEKOPUGPJI-JYOZAVGGSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1NC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(CCC2(C)C)O)C)[2H])[2H])O)[2H] |
SMILES canonique |
CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



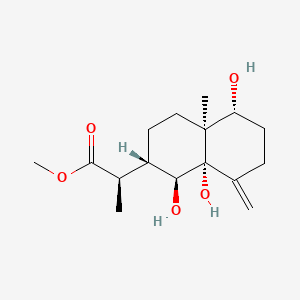
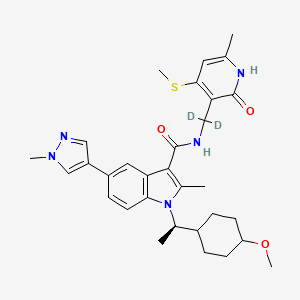
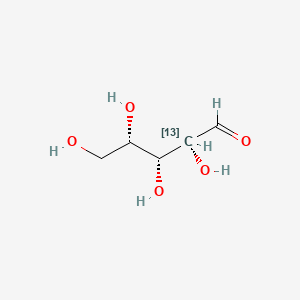

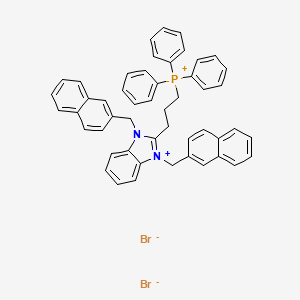
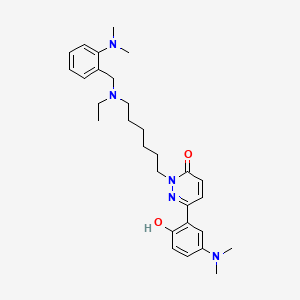

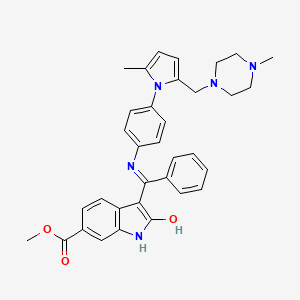
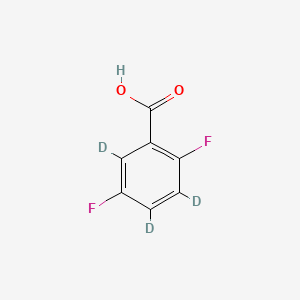
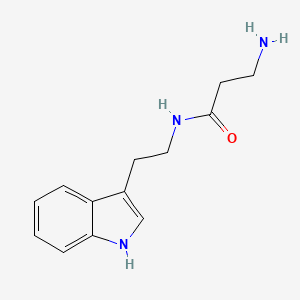


![5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one-d4](/img/structure/B12407202.png)
